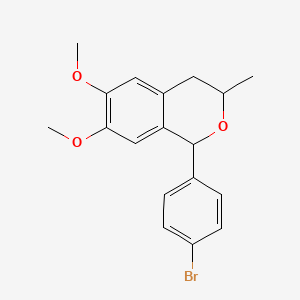
1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman
概要
説明
1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman is a chemical compound that belongs to the class of isochromans. Isochromans are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and methoxy substituents in this compound suggests it may have unique chemical properties and reactivity.
準備方法
The synthesis of 1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 3,4-dimethoxybenzaldehyde, and methylmagnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with 4-bromobenzaldehyde.
Cyclization: The resulting intermediate undergoes cyclization with 3,4-dimethoxybenzaldehyde under acidic conditions to form the isochroman ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and scalability.
化学反応の分析
1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions.
科学的研究の応用
1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: It can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Material Science: The compound’s unique chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group can enhance binding affinity through halogen bonding, while the methoxy groups may influence the compound’s solubility and bioavailability. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
類似化合物との比較
1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman can be compared with similar compounds such as:
1-(4-Bromophenyl)-3-methylisochroman: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-6,7-dimethoxy-3-methylisochroman: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.
1-(4-Bromophenyl)-6,7-dimethoxyisochroman: Absence of the methyl group may influence the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(4-bromophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO3/c1-11-8-13-9-16(20-2)17(21-3)10-15(13)18(22-11)12-4-6-14(19)7-5-12/h4-7,9-11,18H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPDTFXTEABDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(O1)C3=CC=C(C=C3)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B3322840.png)
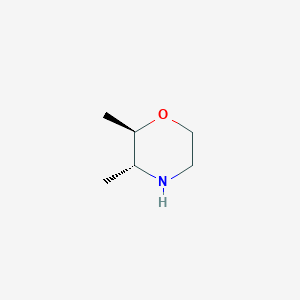
![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid](/img/structure/B3322888.png)
![4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol](/img/structure/B3322904.png)

![4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol](/img/structure/B3322913.png)
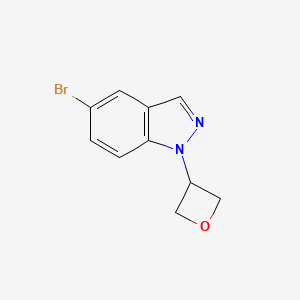
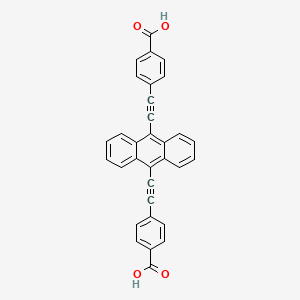
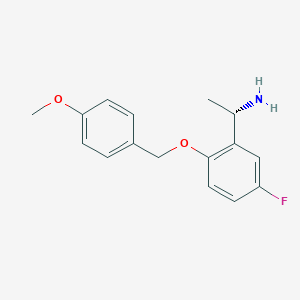
![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3322929.png)
![4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B3322939.png)
![1-Benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B3322947.png)
